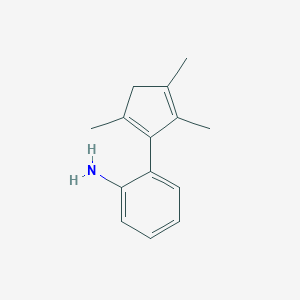![molecular formula C16H28O3 B14178607 (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol CAS No. 923013-18-7](/img/structure/B14178607.png)
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring and a hydroxyl group attached to an undecyn chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oxane derivatives and undecyn-3-ol as starting materials. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of tosylmethyl isocyanide (TosMIC) in ionic liquids has been reported to yield high amounts of oxane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the undecyn chain can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the triple bond may produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share some structural similarities with (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol and are known for their antifungal properties.
Indolyl-1,2,4-Oxadiazoles: These derivatives are used as non-competitive α-glucosidase inhibitors and have applications in diabetes treatment.
Uniqueness
This compound is unique due to its combination of an oxane ring and a hydroxyl group attached to an undecyn chain
Propiedades
Número CAS |
923013-18-7 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
(3S)-11-(oxan-2-yloxy)undec-1-yn-3-ol |
InChI |
InChI=1S/C16H28O3/c1-2-15(17)11-7-5-3-4-6-9-13-18-16-12-8-10-14-19-16/h1,15-17H,3-14H2/t15-,16?/m1/s1 |
Clave InChI |
SFXFCOIBFLZWJO-AAFJCEBUSA-N |
SMILES isomérico |
C#C[C@H](CCCCCCCCOC1CCCCO1)O |
SMILES canónico |
C#CC(CCCCCCCCOC1CCCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
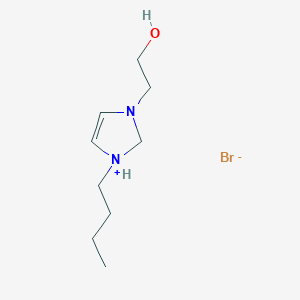
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
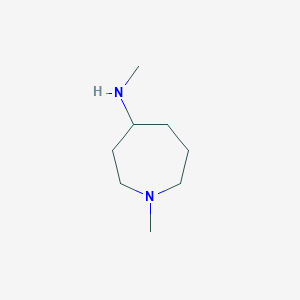
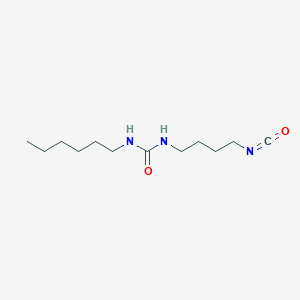

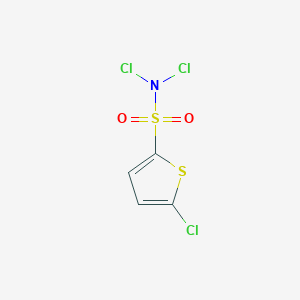
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
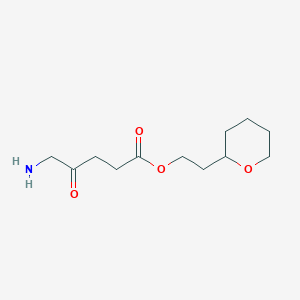
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
